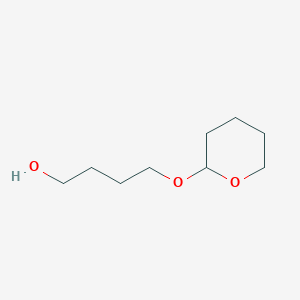

4-Tetrahydropyranyloxy-butan-1-ol

Description

Properties

IUPAC Name |

4-(oxan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHSYTIKTSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339842 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-51-3 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 4-Tetrahydropyranyloxy-butan-1-ol

An In-depth Exploration of CAS 51326-51-3 for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic use of bifunctional molecules is paramount. These compounds, possessing two distinct reactive sites, serve as versatile linkers and spacers, enabling the controlled and sequential assembly of complex molecular architectures. 4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3), a molecule featuring a primary alcohol at one end and a protected alcohol at the other, epitomizes the utility of such a building block. The presence of the acid-labile tetrahydropyranyl (THP) ether allows for selective deprotection, unmasking a second hydroxyl group for further chemical transformations. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, designed for the practicing scientist.

Core Molecular Attributes

4-Tetrahydropyranyloxy-butan-1-ol is a colorless oil at room temperature. Its structure combines a flexible four-carbon chain with the bulky, non-polar THP group, rendering it soluble in a wide range of common organic solvents.

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties of 4-Tetrahydropyranyloxy-butan-1-ol is presented below. These values are crucial for reaction planning, purification, and characterization.

| Property | Value | Unit | Source |

| CAS Number | 51326-51-3 | - | [1] |

| Molecular Formula | C₉H₁₈O₃ | - | [1] |

| Molecular Weight | 174.24 | g/mol | [1] |

| Boiling Point (Tboil) | 566.42 (Calculated) | K | [1] |

| Melting Point (Tfus) | 308.19 (Calculated) | K | [1] |

| Critical Temperature (Tc) | 752.93 (Calculated) | K | [1] |

| Critical Pressure (Pc) | 3049.04 (Calculated) | kPa | [1] |

| logPoct/wat | 1.302 (Calculated) | - | [1] |

While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found in common databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the butan-1-ol backbone and the tetrahydropyranyl ether.

Expected ¹H NMR Resonances: The spectrum would exhibit characteristic signals for the methylene protons of the butane chain, with those adjacent to the oxygen atoms shifted downfield. The protons of the THP ring would appear as a series of complex multiplets, and a broad singlet corresponding to the hydroxyl proton would also be present.

Expected ¹³C NMR Resonances: The spectrum would show nine distinct carbon signals. The carbons bonded to oxygen (C1 and C4 of the butane chain, and C2' and C6' of the THP ring) would resonate at lower field (higher ppm) compared to the other aliphatic carbons.[2]

Synthesis and Purification: The Art of Selective Monoprotection

The synthesis of 4-Tetrahydropyranyloxy-butan-1-ol is a classic example of the selective monoprotection of a symmetrical diol, in this case, 1,4-butanediol. The challenge lies in preventing the formation of the diprotected byproduct.

Causality in Experimental Design

The key to achieving high selectivity for the mono-THP ether is controlling the stoichiometry of the reagents. By using 1,4-butanediol in excess relative to 3,4-dihydro-2H-pyran (DHP), the probability of a single DHP molecule reacting with the diol is maximized. The choice of an acid catalyst is also critical; a mild acid such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTSA) is typically employed to facilitate the reaction without promoting unwanted side reactions.[3] Recent studies have demonstrated that this transformation can be efficiently performed in a flow reactor, which allows for precise control over reaction time and temperature, further enhancing selectivity for the desired monoprotected product.[3][4]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of 4-Tetrahydropyranyloxy-butan-1-ol.

Detailed Experimental Protocol (Batch Synthesis)

This protocol is adapted from established methods for the monotetrahydropyranylation of symmetrical diols.[3]

-

Reaction Setup: To a solution of 1,4-butanediol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (DHP) (0.8-0.9 eq).

-

Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) (0.01-0.05 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon consumption of the DHP, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-protected diol from unreacted starting material and the di-protected byproduct.

The Tetrahydropyranyl Group: Protection and Deprotection Strategies

The THP ether is a widely used protecting group for alcohols due to its ease of installation and its stability under a broad range of conditions, including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents. Its primary lability is to acidic conditions, which allows for its selective removal.

Acid-Catalyzed Deprotection

The most common method for cleaving a THP ether is through acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion.

Mechanism of Acidic Deprotection

Caption: Acid-catalyzed cleavage of a THP ether.

Protocol 1: Standard Acidic Deprotection

-

Dissolution: Dissolve the THP-protected alcohol (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Neutralization: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Work-up: Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent. Dry the combined organic layers and concentrate to yield the deprotected alcohol.

Protocol 2: Mild, Non-Acidic Deprotection

For substrates sensitive to strong acids, milder deprotection methods are required. One such method utilizes lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO). This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[5]

-

Reagent Preparation: Prepare a solution of the THP-protected alcohol (1.0 eq) in a mixture of DMSO and water.

-

Addition of Salt: Add an excess of lithium chloride (LiCl).

-

Heating: Heat the reaction mixture to approximately 90 °C for several hours, monitoring by TLC.[5]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery and Development

4-Tetrahydropyranyloxy-butan-1-ol serves as a valuable C4 building block in the synthesis of more complex molecules. Its bifunctional nature allows it to act as a linker, introducing a four-carbon chain between two other molecular fragments. While specific examples of its direct use in the synthesis of marketed drugs are not prominently featured in readily accessible literature, its utility can be inferred from the importance of its constituent parts. For instance, butanediol derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The tetrahydropyran motif itself is found in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties.[6][7] The ability to selectively unmask a hydroxyl group at a specific stage of a synthetic sequence makes this compound a powerful tool for the convergent synthesis of complex targets.

Safety and Handling

4-Tetrahydropyranyloxy-butan-1-ol should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

4-Tetrahydropyranyloxy-butan-1-ol is a strategically important building block for organic synthesis. Its value lies in the orthogonal reactivity of its two hydroxyl groups, one of which is temporarily masked as a stable THP ether. The straightforward and selective methods for its synthesis and deprotection, coupled with the versatility of the resulting 1,4-butanediol scaffold, make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in the synthesis of novel and complex molecular entities.

References

-

Cheprasov, A. (n.d.). Butanol | Boiling Point, Structure & Density. Study.com. Retrieved from [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Journal of Flow Chemistry, 8(2). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]

-

Scientific Research Publishing Inc. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Tetrahydro-2H-pyran-2-yloxy)-2-butynal. J-GLOBAL. Retrieved from [Link]

-

Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(22), 8565–8567. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]

Sources

- 1. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 2. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

4-Tetrahydropyranyloxy-butan-1-ol molecular weight

An In-depth Technical Guide to 4-(Tetrahydropyranyloxy)butan-1-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(tetrahydropyranyloxy)butan-1-ol, a critical bifunctional intermediate in modern organic synthesis. The document details the compound's fundamental physicochemical properties, with a core focus on its precise molecular weight and structure. It offers an in-depth exploration of the synthetic methodology for its preparation via the acid-catalyzed protection of 1,4-butanediol, including a detailed experimental protocol and mechanistic insights. Furthermore, strategies for the selective deprotection of the tetrahydropyranyl (THP) ether are discussed. The guide elucidates standard spectroscopic techniques for structural verification and purity assessment. Finally, it highlights the compound's utility as a versatile building block, enabling sequential chemical modifications essential for applications in pharmaceutical research, drug development, and materials science.

Introduction to Bifunctional Linkers and Alcohol Protection

In the intricate field of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. Polyfunctional molecules, such as diols, present a unique challenge: how to differentiate between two chemically similar reactive sites. The strategic use of "protecting groups" is the cornerstone of resolving this challenge. A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions. After the desired chemical transformation is performed elsewhere in the molecule, the protecting group can be cleanly removed to regenerate the original functionality.

The tetrahydropyranyl (THP) group is a classic and widely utilized protecting group for alcohols.[1][2] Formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting THP ether (an acetal) exhibits robust stability towards a wide range of non-acidic reagents, including strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[1][3] Its primary drawback is the introduction of a new stereocenter at the C2 position of the pyran ring, which can lead to diastereomeric mixtures.[1]

This guide focuses on 4-(tetrahydropyranyloxy)butan-1-ol, the mono-THP protected derivative of 1,4-butanediol. 1,4-Butanediol is a valuable C4 chemical feedstock, serving as a monomer for important polymers like polybutylene terephthalate (PBT) and polyurethanes.[4] By masking one of the two hydroxyl groups, 4-(tetrahydropyranyloxy)butan-1-ol becomes a powerful bifunctional linker, allowing chemists to exploit the reactivity of the free primary alcohol while the other is held in reserve, ready to be unveiled for subsequent synthetic steps.

Physicochemical and Structural Properties

The fundamental properties of 4-(tetrahydropyranyloxy)butan-1-ol are essential for its handling, reaction setup, and purification. Its identity is unequivocally defined by its molecular structure and resulting molecular weight.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | Cheméo |

| Molecular Weight | 174.24 g/mol | [5] |

| CAS Number | 51326-51-3 | [5][6] |

| IUPAC Name | 4-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol | - |

| Synonyms | 4-(2-Tetrahydropyranyloxy)butan-1-ol | [5] |

| Appearance | Colourless Oil | [6] |

| Boiling Point | 99 °C @ 2.5 Torr (3.33 mbar) | [6] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform, Methanol | [6] |

Synthesis: The Protection of 1,4-Butanediol

The synthesis of 4-(tetrahydropyranyloxy)butan-1-ol is a direct application of the tetrahydropyranylation reaction, a classic method for alcohol protection. The core transformation is the acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The mechanism proceeds in three key stages:

-

Acid Activation: The acid catalyst (H⁺) protonates the vinyl ether of DHP at the C3 position. This is the more favorable protonation site as it results in a resonance-stabilized secondary carbocation (an oxonium ion), which is highly electrophilic at the C2 position.[3]

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol (1,4-butanediol) attacks the electrophilic C2 carbon of the activated DHP.

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added alcohol oxygen, yielding the neutral THP ether product and regenerating the acid catalyst.[3]

Synthetic Workflow: Mono-Protection of 1,4-Butanediol

Caption: Workflow for the synthesis of 4-(tetrahydropyranyloxy)butan-1-ol.

Experimental Protocol: Synthesis

This protocol describes the selective mono-tetrahydropyranylation of 1,4-butanediol.

Materials:

-

1,4-Butanediol (C₄H₁₀O₂, MW: 90.12 g/mol )

-

3,4-Dihydro-2H-pyran (DHP) (C₅H₈O, MW: 84.12 g/mol )

-

Pyridinium p-toluenesulfonate (PPTS) (C₁₁H₁₃NO₃S, MW: 251.30 g/mol )

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-butanediol (e.g., 3.0 equivalents) and anhydrous dichloromethane.

-

Add a catalytic amount of PPTS (e.g., 0.05 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise via syringe over 15 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexane) to isolate the desired mono-protected product from unreacted diol and the di-protected byproduct.

Rationale for Experimental Choices:

-

Excess Diol: Using an excess of 1,4-butanediol statistically favors the formation of the mono-protected product over the di-protected species.

-

PPTS Catalyst: PPTS is a mild, non-hygroscopic acid catalyst that provides sufficient activation of DHP without promoting side reactions, such as the polymerization of DHP, that can occur with stronger acids like H₂SO₄ or TsOH.[3][7]

-

Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol as a nucleophile and hydrolyze the DHP or the product acetal.

Deprotection: Regenerating the Hydroxyl Group

The utility of the THP group lies in its facile removal under conditions that often leave other functional groups intact. The standard method for deprotection is acidic hydrolysis.

Deprotection Mechanism

The deprotection mechanism is the microscopic reverse of the protection reaction.[3] The acetal oxygen is protonated by an acid, leading to the elimination of the protected alcohol and formation of the same resonance-stabilized oxonium ion intermediate. This intermediate is then trapped by a nucleophilic solvent, typically water or an alcohol, to ultimately yield a hemiacetal that opens to 5-hydroxypentanal.

Deprotection Workflow

Caption: Workflow for the acid-catalyzed deprotection of the THP ether.

Experimental Protocol: Deprotection

Materials:

-

4-(Tetrahydropyranyloxy)butan-1-ol

-

Acetic Acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl Acetate

Procedure:

-

Dissolve the THP-protected alcohol (1.0 equivalent) in a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the solution at room temperature or warm gently to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 1,4-butanediol.

Scientist's Note: While acidic hydrolysis is common, alternative mild deprotection methods exist for substrates sensitive to acid. For instance, treatment with lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures provides an efficient, non-acidic route to the alcohol.[7]

Spectroscopic Characterization

Validation of the synthesis and confirmation of the product's structure and purity are achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected signals include a broad singlet for the free alcohol's -OH proton (δ ~1.5-2.5 ppm, exchanges with D₂O), a multiplet for the acetal proton (-OCHO-) at δ ~4.6 ppm, multiplets for the methylene groups of the butanediol chain (δ ~3.4-3.8 ppm and ~1.6-1.7 ppm), and complex multiplets for the remaining six protons of the THP ring (δ ~1.5-1.9 ppm).

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Approximately 9 distinct signals are expected. Key signals include the acetal carbon at δ ~99 ppm, the two carbons bonded to oxygen in the butoxy chain at δ ~68 ppm and ~62 ppm, and the carbon bonded to oxygen in the THP ring at δ ~62 ppm.

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹): The spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group (~3350 cm⁻¹), sharp C-H stretching bands (~2850-2950 cm⁻¹), and a series of strong C-O stretching bands characteristic of the ether and acetal functionalities in the fingerprint region (~1030-1130 cm⁻¹).

-

Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ at m/z 174 may be weak or absent. A characteristic and often strong peak will appear at m/z 85, corresponding to the loss of the butoxy alcohol radical and formation of the stable protonated DHP fragment. Another key fragment would be [M-85]⁺ at m/z 89.

Applications in Research and Drug Development

The primary value of 4-(tetrahydropyranyloxy)butan-1-ol is its role as a versatile linker and building block. It enables the sequential, controlled elaboration of a four-carbon chain, which is a common structural motif in pharmaceuticals and functional materials.

Example Synthetic Strategy: A common application involves first modifying the free hydroxyl group, then deprotecting the THP ether to reveal the second hydroxyl group for a subsequent, different transformation. This allows for the synthesis of hetero-bifunctional C4 linkers.

Caption: Example of a multi-step synthesis using the subject compound.

This strategy is invaluable in fields like:

-

Drug Discovery: For synthesizing linkers used in Antibody-Drug Conjugates (ADCs) or PROTACs, where precise control over linker length and functionality is critical.

-

Materials Science: For creating specialized monomers for block copolymers, where different polymer chains can be grown from each end of the butanediol unit.

-

Fragment-Based Lead Discovery: As a scaffold to which different molecular fragments can be attached at either end to explore binding interactions with a biological target.

Conclusion

4-(Tetrahydropyranyloxy)butan-1-ol, with a definitive molecular weight of 174.24 g/mol , is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its preparation via the selective protection of a common diol is straightforward, and its characterization is well-defined by modern spectroscopic methods. The true power of this molecule lies in the synthetic flexibility afforded by the THP protecting group, which enables the transformation of a simple, symmetric C4 diol into a versatile hetero-bifunctional building block. For researchers in drug development and advanced materials, mastering the use of such intermediates is fundamental to the design and execution of innovative and complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314366, 4-Tetrahydropyranyloxy-butan-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975949, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link].

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 14(1), 329-346. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-TETRAHYDROPYRANYLOXY-BUTAN-1-OL | 51326-51-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

4-Tetrahydropyranyloxy-butan-1-ol structure

An In-depth Technical Guide to 4-Tetrahydropyranyloxy-butan-1-ol: Structure, Synthesis, and Application

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of 4-tetrahydropyranyloxy-butan-1-ol. This mono-protected C4 building block is a critical intermediate in complex organic synthesis. This document provides a detailed examination of its molecular structure, field-tested protocols for its preparation and subsequent deprotection, and an exploration of its utility in synthetic chemistry. The emphasis is placed on the underlying chemical principles and the rationale behind the experimental methodologies, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Imperative of Selective Protection

In the intricate art of multi-step organic synthesis, achieving chemo-selectivity is a paramount objective. The hydroxyl group, a ubiquitous and highly reactive functional group, frequently requires temporary masking to prevent undesired side reactions. The use of "protecting groups" is a foundational strategy that allows chemists to navigate complex synthetic pathways with precision. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.

The tetrahydropyranyl (THP) ether stands as a classic and reliable choice for alcohol protection. It is valued for its straightforward installation, robustness towards basic, nucleophilic, and reductive reagents, and its clean cleavage under mild acidic conditions.[1] 4-Tetrahydropyranyloxy-butan-1-ol is the product of the mono-protection of 1,4-butanediol, a versatile bifunctional spacer. This selective protection leaves a single primary alcohol available for further chemical modification, making it a powerful and versatile intermediate for constructing more complex molecular architectures.

Molecular Structure and Physicochemical Properties

2.1. Chemical Structure

The structure of 4-tetrahydropyranyloxy-butan-1-ol consists of a 1,4-butanediol core where one of the primary hydroxyl groups has been converted into a tetrahydropyranyl ether. This creates an acetal functional group which is the source of its stability profile. The remaining terminal hydroxyl group is available for synthetic transformations.

2.2. Physicochemical Data

The fundamental properties of this compound are essential for its handling, purification, and use in reactions.

| Property | Value | Source |

| IUPAC Name | 4-(Tetrahydro-2H-pyran-2-yloxy)butan-1-ol | [2] |

| CAS Number | 51326-51-3 | [2] |

| Molecular Formula | C9H18O3 | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | Colorless Liquid | N/A |

| Topological Polar Surface Area | 38.7 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis: A Validated Protocol for Mono-protection

The synthesis of 4-tetrahydropyranyloxy-butan-1-ol is achieved via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The critical challenge is to achieve selective mono-protection of the symmetric 1,4-butanediol. This is reliably accomplished by using a stoichiometric excess of the diol relative to DHP, which statistically favors the formation of the mono-adduct over the di-protected species.

3.1. Reaction Mechanism

The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).[4] This generates a resonance-stabilized oxocarbenium ion. A hydroxyl group from 1,4-butanediol then acts as a nucleophile, attacking the carbocation to form the THP ether linkage.[5] PPTS is an ideal catalyst as it is a mild and non-hygroscopic acid, minimizing the risk of side reactions like the polymerization of DHP or premature cleavage of the newly formed acetal.

3.2. Experimental Workflow: Synthesis

Sources

An In-depth Technical Guide to the Synthesis of 4-(Tetrahydropyran-2-yloxy)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tetrahydropyran-2-yloxy)butan-1-ol, a mono-protected derivative of 1,4-butanediol. The tetrahydropyranyl (THP) ether serves as a crucial protecting group for one of the hydroxyl functionalities, enabling selective reactions at the remaining free alcohol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed insights into the synthesis strategy, reaction mechanism, experimental protocols, and characterization of the target compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.

Introduction: The Strategic Importance of Selective Protection

In the landscape of multi-step organic synthesis, the ability to differentiate between two identical functional groups within a single molecule is a cornerstone of strategic planning. Symmetrical diols, such as 1,4-butanediol, present a classic challenge: how to functionalize one hydroxyl group while leaving the other untouched for subsequent transformations. The solution lies in the use of protecting groups.

4-(Tetrahydropyran-2-yloxy)butan-1-ol is the product of the mono-protection of 1,4-butanediol using a tetrahydropyranyl (THP) group. The THP ether is an ideal choice for protecting alcohols due to several key advantages:

-

Ease of Introduction: It is readily formed by reacting the alcohol with the inexpensive reagent 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[1]

-

Robust Stability: The resulting acetal is stable to a wide array of non-acidic reagents, including strong bases, organometallics, hydrides, and conditions used for oxidation and acylation.[2]

-

Facile Removal: The THP group can be cleanly cleaved under mild acidic hydrolysis, regenerating the original alcohol without affecting other sensitive parts of the molecule.[3]

These attributes make 4-(tetrahydropyran-2-yloxy)butan-1-ol a valuable and versatile building block, allowing for the selective elaboration of the 1,4-butanediol scaffold in the synthesis of complex molecules, polymers, and pharmaceutical intermediates.[4]

Synthesis Strategy and Core Mechanism

The synthesis of 4-(tetrahydropyran-2-yloxy)butan-1-ol is achieved through the acid-catalyzed addition of 1,4-butanediol to 3,4-dihydro-2H-pyran (DHP).

Overall Reaction Scheme:

(Self-generated image, not from a search result) Figure 1: Acid-catalyzed synthesis of 4-(tetrahydropyran-2-yloxy)butan-1-ol from 1,4-butanediol and 3,4-dihydro-2H-pyran.

Reaction Mechanism:

The formation of the THP ether proceeds via a well-established acid-catalyzed mechanism.[5]

-

Activation of DHP: The acid catalyst (H-A) protonates the electron-rich double bond of the DHP ring. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[5]

-

Nucleophilic Attack: A hydroxyl group from the 1,4-butanediol molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated ether is deprotonated, yielding the final THP ether product and regenerating the acid catalyst, allowing it to continue the catalytic cycle.[5]

A critical aspect of this synthesis is achieving mono-protection. While the formation of the di-protected species is possible, the reaction can be controlled to favor the mono-adduct by carefully managing the stoichiometry. Using a slight excess of 1,4-butanediol relative to DHP ensures that the protecting agent is the limiting reagent, thus minimizing the formation of the di-THP ether byproduct.

Key Experimental Parameters: A Justification of Choices

The success of this synthesis hinges on the judicious selection of several key parameters.

| Parameter | Selection | Rationale and Field-Proven Insights |

| Starting Alcohol | 1,4-Butanediol | A symmetrical C4 diol, providing a fundamental scaffold for further functionalization.[6] |

| Protecting Agent | 3,4-Dihydro-2H-pyran (DHP) | An inexpensive and effective reagent for forming acid-labile THP ethers.[5] |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | PPTS is a mild, organic-soluble acid catalyst. It is less acidic than its parent, p-toluenesulfonic acid (PTSA), which makes it ideal for substrates that may be sensitive to stronger acids, reducing the risk of side reactions.[1][3] Numerous other catalysts, including heterogeneous options like NH4HSO4@SiO2, can also be employed for easier removal.[7] |

| Solvent | Dichloromethane (CH₂Cl₂) | An aprotic solvent that effectively dissolves the reactants without participating in the reaction. Its relatively low boiling point simplifies removal during work-up.[5] |

| Stoichiometry | 1.0 eq. DHP / 1.2-1.5 eq. 1,4-Butanediol | Using an excess of the diol statistically favors the formation of the mono-protected product over the di-protected byproduct. |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.[5] |

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC analysis) to ensure reaction completion before proceeding to work-up and purification.

Materials and Equipment:

-

1,4-Butanediol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates and developing chamber

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 4-(tetrahydropyranyloxy)butan-1-ol.

Step-by-Step Procedure:

-

Reaction Setup: To a magnetically stirred solution of 1,4-butanediol (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of PPTS (0.05 equivalents). Cool the mixture to 0 °C using an ice-water bath.

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise to the cooled solution over approximately 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 1:1). The product should have a higher Rf value than the starting 1,4-butanediol. The reaction is complete when the starting diol is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with CH₂Cl₂.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired mono-protected product from any unreacted diol and di-protected byproduct.[5][8]

Product Characterization

The identity and purity of the final product, 4-(tetrahydropyran-2-yloxy)butan-1-ol, must be confirmed through rigorous analytical methods.

Physicochemical and Spectroscopic Data:

| Property | Value / Expected Data | Source |

| Molecular Formula | C₉H₁₈O₃ | [9] |

| Molecular Weight | 174.24 g/mol | [9] |

| Appearance | Colorless to pale yellow oil | - |

| ¹H NMR | Expect characteristic peaks for the butanediol backbone, the THP ring protons, and the diagnostic acetal proton (O-CH-O) around δ 4.5-4.6 ppm. | - |

| ¹³C NMR | Expect 9 distinct carbon signals, including the key acetal carbon signal around δ 98-100 ppm. | - |

| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and prominent C-O stretches (~1000-1150 cm⁻¹). | - |

| Mass Spec (MS) | Expect a molecular ion peak [M]+ or related peaks such as [M+Na]+ consistent with the molecular weight. | - |

Characterization Workflow:

Caption: Logical workflow for the analytical characterization of the final product.

Deprotection: Regenerating the Diol

The utility of the THP group lies in its stability under many conditions and its predictable removal. To deprotect the alcohol, the THP ether is treated with a mild acid in a protic solvent.[3] Common conditions include using catalytic p-toluenesulfonic acid in methanol or ethanol, or aqueous acetic acid.[1][10] This process efficiently cleaves the acetal, yielding 1,4-butanediol and 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal.

Conclusion

The synthesis of 4-(tetrahydropyran-2-yloxy)butan-1-ol represents a fundamental and enabling transformation in modern organic chemistry. By employing a straightforward and robust acid-catalyzed protection strategy, one of two identical hydroxyl groups in 1,4-butanediol can be masked, creating a versatile intermediate for complex molecule synthesis. The careful selection of catalyst, solvent, and stoichiometry, as detailed in this guide, ensures high yields and purity. The principles and protocols discussed herein provide researchers with a solid foundation for utilizing this valuable synthetic tool.

References

- (No specific source)

- (No specific source)

- (No specific source)

- (No specific source)

- (No specific source)

- (No specific source)

- (No specific source)

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

- (No specific source)

-

RSC Publishing. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Royal Society of Chemistry. Available at: [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. Available at: [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. total-synthesis.com. Available at: [Link]

-

Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1248–1253. Available at: [Link]

-

Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. tandfonline.com. Available at: [Link]

- (No specific source)

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. NIST Chemistry WebBook. Available at: [Link]

-

Reddit. (2025). Purification of THP protected compound. r/Chempros. Available at: [Link]

- (No specific source)

- (No specific source)

- (No specific source)

-

PubMed. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- [webbook.nist.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Tetrahydropyranyloxy-butan-1-ol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-tetrahydropyranyloxy-butan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control.[1] We will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data.

Introduction: The Significance of Structural Verification

4-Tetrahydropyranyloxy-butan-1-ol serves as a key intermediate in various organic syntheses, particularly in the construction of complex molecules where selective protection of a primary alcohol is required. The tetrahydropyranyl (THP) ether is a commonly employed protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward removal.[2] Accurate structural confirmation of this intermediate is paramount to ensure the success of subsequent synthetic steps. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and purity of the compound.[1][3][4][5]

Theoretical 1H NMR Spectrum: A Predictive Analysis

Before acquiring the experimental spectrum, a theoretical prediction of the chemical shifts, multiplicities, and integrations for each proton in 4-tetrahydropyranyloxy-butan-1-ol provides a framework for interpretation. The structure of the molecule is presented below, with protons labeled for clarity.

Caption: Molecular structure of 4-Tetrahydropyranyloxy-butan-1-ol with proton labeling.

-

Protons on the Butanol Chain (a, b, c, d):

-

Hd (-CH2OH): These protons are adjacent to the hydroxyl group and are expected to appear as a triplet around 3.6 ppm.[6][7] The electron-withdrawing effect of the oxygen atom deshields these protons.

-

Hc (-CH2-): These protons are adjacent to Hd and Hb. They will likely appear as a multiplet (quintet or sextet) in the range of 1.5-1.7 ppm.

-

Hb (-CH2-): Situated between two methylene groups (Hc and Ha), these protons will also be a multiplet, likely in a similar region to Hc, around 1.5-1.7 ppm.

-

Ha (-CH2O-THP): These protons are adjacent to the ether oxygen of the THP group. The deshielding effect of this oxygen will shift them downfield to approximately 3.4-3.8 ppm, appearing as a triplet.[8][9]

-

-

Protons on the Tetrahydropyran (THP) Ring (e, f, g, h, i):

-

He (O-CH-O): This is the anomeric proton, situated between two oxygen atoms. It will be the most downfield proton of the THP ring, appearing as a triplet around 4.6 ppm.

-

Hi (-OCH2-): These two protons are diastereotopic and adjacent to the ring oxygen and the anomeric carbon. They will likely appear as two separate multiplets in the range of 3.5-3.9 ppm.

-

Hf, Hg, Hh (-CH2-): These six protons on the remaining three carbons of the THP ring will appear as a complex multiplet in the aliphatic region, typically between 1.5 and 1.9 ppm.[10][11]

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet anywhere between 1 and 5 ppm.[12] This signal will disappear upon the addition of a drop of D2O to the NMR tube, a useful technique for its identification.[12]

-

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of the NMR data is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters.[13]

1. Sample Preparation:

-

Purity: Ensure the sample of 4-tetrahydropyranyloxy-butan-1-ol is free from residual solvents and other impurities from the synthesis, which could complicate the spectrum.[14][15][16][17]

-

Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl3), as it is a good solvent for this compound and its residual peak at 7.26 ppm does not interfere with the signals of interest.[6][18]

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[19][20][21] This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.[18]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[6]

2. NMR Instrument Parameters:

The following parameters are a starting point for a standard 400 or 500 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30-degree pulse is sufficient for quantitative analysis. |

| Number of Scans (NS) | 16-64 | Provides adequate signal-to-noise for a moderately concentrated sample. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution. |

| Spectral Width (SW) | 12-15 ppm | Covers the entire expected range of proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3. Data Processing:

-

Fourier Transformation: The raw free induction decay (FID) is converted into the frequency domain spectrum.[22][23][24][25][26]

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Analysis and Interpretation of the 1H NMR Spectrum

The following is a detailed analysis of a typical 1H NMR spectrum of 4-tetrahydropyranyloxy-butan-1-ol in CDCl3.

Caption: Predicted 1H NMR signals for 4-Tetrahydropyranyloxy-butan-1-ol.

Summary of 1H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | Triplet | 1H | He (O-CH-O) |

| ~3.8 | Multiplet | 1H | Hi (axial) |

| ~3.7 | Triplet | 2H | Ha (-CH2O-THP) |

| ~3.6 | Triplet | 2H | Hd (-CH2OH) |

| ~3.5 | Multiplet | 1H | Hi (equatorial) |

| ~1.5-1.9 | Multiplet | 10H | Hb, Hc, Hf, Hg, Hh |

| Variable | Singlet (broad) | 1H | -OH |

Key Observations and Causality:

-

Distinct Downfield Signals: The signals for the protons alpha to the oxygen atoms (Ha, Hd, He, and Hi) are clearly separated from the upfield aliphatic protons. This is a direct consequence of the deshielding effect of the electronegative oxygen atoms.

-

Anomeric Proton: The proton at ~4.6 ppm is a hallmark of the THP ether protecting group and is a key diagnostic peak. Its triplet multiplicity arises from coupling to the adjacent methylene protons on the THP ring.

-

Overlapping Multiplets: The aliphatic region between 1.5 and 1.9 ppm is complex due to the overlap of signals from both the butanol chain and the THP ring. While individual assignment of these protons is challenging without two-dimensional NMR techniques, the integration of this region should correspond to 10 protons.

-

Hydroxyl Proton Exchange: The hydroxyl proton typically appears as a broad singlet due to rapid chemical exchange with other protic species (e.g., trace water) in the sample.[6][12] This exchange decouples it from the adjacent methylene group (Hd), which is why Hd appears as a triplet and not a quartet.

Conclusion: A Self-Validating System for Structural Confirmation

The 1H NMR spectrum of 4-tetrahydropyranyloxy-butan-1-ol provides a wealth of information that allows for unambiguous structural confirmation. By systematically analyzing the chemical shifts, multiplicities, and integrations, and by understanding the underlying principles of NMR spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of a predictive analysis, a robust experimental protocol, and a thorough interpretation of the data creates a self-validating system that ensures the scientific integrity of the results.

References

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-butanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225). Retrieved from [Link]

-

Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Table 1 from Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

ResearchGate. (2025, September 11). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

MathWorks. (2024, June 14). NMR Data Processing and Analysis. File Exchange - MATLAB Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5195. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Academia Sinica. (n.d.). NMR Spectroscopy – Fundamental & Applications. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijirset.com [ijirset.com]

- 6. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Butanol(71-36-3) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. researchgate.net [researchgate.net]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

- 22. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 23. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 24. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 25. youtube.com [youtube.com]

- 26. NMR Data Processing and Analysis - File Exchange - MATLAB Central [mathworks.com]

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Infrared Spectrum of 4-Tetrahydropyranyloxy-butan-1-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-tetrahydropyranyloxy-butan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the compound's spectral features. We will explore the characteristic vibrational modes of its constituent functional groups—a primary alcohol and a tetrahydropyranyl (THP) ether—to construct a detailed and predictive understanding of its IR spectrum.

Introduction: The Structural Significance of 4-Tetrahydropyranyloxy-butan-1-ol

4-Tetrahydropyranyloxy-butan-1-ol is a bifunctional organic molecule that incorporates a primary hydroxyl group and a THP ether. The THP group is a common protecting group for alcohols in organic synthesis, valued for its ease of installation and removal under specific acidic conditions, while remaining stable to many reagents.[1][2] Understanding the purity and structural integrity of such molecules is paramount in multi-step syntheses, and IR spectroscopy offers a rapid, non-destructive, and highly informative analytical tool for this purpose.

This guide will dissect the expected IR spectrum of 4-tetrahydropyranyloxy-butan-1-ol by examining the vibrational signatures of its key structural components: the O-H bond of the alcohol, the C-O bonds of both the alcohol and the ether, the C-O-C linkage of the THP ether, and the aliphatic C-H bonds of the butyl chain and the tetrahydropyran ring.

Predicted Infrared Spectrum: A Vibrational Analysis

The infrared spectrum of 4-tetrahydropyranyloxy-butan-1-ol is dominated by the characteristic absorptions of its alcohol and ether functionalities. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch (hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 2960 - 2850 | Strong |

| Ether | C-O-C stretch (asymmetric) | 1150 - 1050 | Strong |

| Alcohol | C-O stretch | 1260 - 1000 | Strong |

The presence of both a hydroxyl and an ether group results in a complex but interpretable fingerprint region.

The Hydroxyl (O-H) Group Vibrations

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration.[3] For 4-tetrahydropyranyloxy-butan-1-ol, which is capable of intermolecular hydrogen bonding, this will manifest as a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹. The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix. In very dilute, non-polar solutions, a sharper, "free" O-H stretch may be observed around 3600 cm⁻¹.

The Aliphatic (C-H) Group Vibrations

The molecule contains a significant number of sp³-hybridized C-H bonds in both the butoxy chain and the tetrahydropyran ring. These give rise to strong absorption bands in the 2960-2850 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.

The Ether and Alcohol (C-O) Group Vibrations

The "fingerprint" region of the spectrum, roughly between 1500 cm⁻¹ and 600 cm⁻¹, will contain the highly diagnostic C-O stretching vibrations. Ethers typically exhibit a strong C-O-C asymmetric stretching band between 1150 and 1050 cm⁻¹.[3][4] Primary alcohols also show a strong C-O stretching band in a similar region, from 1260 to 1000 cm⁻¹.[3] For 4-tetrahydropyranyloxy-butan-1-ol, these absorptions will likely overlap, resulting in a strong, complex band system in the 1200-1000 cm⁻¹ range. Careful analysis of this region is crucial for confirming the presence of both functional groups.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of 4-tetrahydropyranyloxy-butan-1-ol and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Key vibrational modes in 4-tetrahydropyranyloxy-butan-1-ol.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of 4-tetrahydropyranyloxy-butan-1-ol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials and Equipment

-

4-Tetrahydropyranyloxy-butan-1-ol sample

-

FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Place a small drop of the 4-tetrahydropyranyloxy-butan-1-ol sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Interpreting the Spectrum: A Self-Validating Approach

A valid spectrum of 4-tetrahydropyranyloxy-butan-1-ol should exhibit all the key features discussed. The presence of a strong, broad O-H stretch, strong aliphatic C-H stretches, and a strong, complex C-O stretching region are all necessary for a positive identification.

Potential Impurities and Their Spectral Signatures

The most common method for synthesizing THP ethers is the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran.[1] Potential impurities from this synthesis could include:

-

Starting Material (1,4-Butanediol): If the reaction is incomplete, the presence of 1,4-butanediol would be indicated by a more intense and potentially broader O-H stretch relative to the C-H and C-O absorptions.

-

Starting Material (3,4-Dihydropyran): Residual dihydropyran would introduce a C=C stretching vibration around 1650 cm⁻¹ and a vinylic =C-H stretch above 3000 cm⁻¹.

-

Byproduct (5-Hydroxypentanal): Hydrolysis of the THP ether can yield 5-hydroxypentanal.[5] This would introduce a characteristic C=O stretching absorption for the aldehyde at approximately 1725 cm⁻¹.

The absence of these extraneous peaks is a strong indicator of the purity of the 4-tetrahydropyranyloxy-butan-1-ol sample.

Conclusion

The infrared spectrum of 4-tetrahydropyranyloxy-butan-1-ol is a powerful diagnostic tool for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of the hydroxyl and tetrahydropyranyl ether functional groups, researchers can confidently interpret the spectral data. The key identifying features are the broad O-H stretch around 3400 cm⁻¹, the strong aliphatic C-H stretches near 2900 cm⁻¹, and the intense, complex C-O stretching bands in the 1200-1000 cm⁻¹ region. This guide provides the foundational knowledge for utilizing IR spectroscopy effectively in the analysis of this and structurally related compounds.

References

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 1,4-Butanediol (BDO), (b) Isophrone diisocyanate,.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Greene's Protective Groups in Organic Synthesis.

-

NIST. (n.d.). 1,4-Butanediol. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of: 1,4 butanediol (a), Pripol 2033 (b), PBS : DLS 70. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

-

PubMed. (2017, October 5). Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. Retrieved from [Link]

- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

MDPI. (n.d.). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Tetrahydropyranyloxy-butan-1-ol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-tetrahydropyranyloxy-butan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation behavior under various ionization techniques, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Significance of 4-Tetrahydropyranyloxy-butan-1-ol

4-Tetrahydropyranyloxy-butan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a tetrahydropyranyl (THP) ether. The THP group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of introduction and cleavage under specific acidic conditions, while remaining stable in the presence of many reagents such as organometallics and hydrides.[1][2][3] Consequently, this molecule can be an important intermediate or a byproduct in complex synthetic pathways.

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding its fragmentation pattern is crucial for confirming its identity in a reaction mixture, distinguishing it from isomers, and detecting potential impurities. This guide will explore the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing a robust framework for its analysis.

Predicted Fragmentation Mechanisms under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[4] The resulting mass spectrum serves as a molecular fingerprint. For 4-tetrahydropyranyloxy-butan-1-ol (Molecular Weight: 174.24 g/mol ), the molecular ion ([M]•+) peak at m/z 174 is expected to be of low abundance or even absent, a common characteristic for aliphatic alcohols and ethers which readily undergo fragmentation.[5]

The fragmentation of this molecule is governed by the two functional groups present: the primary alcohol and the THP ether.

Fragmentation Initiated by the Alcohol Functional Group

The primary alcohol moiety directs two main fragmentation pathways:

-

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom.[4][6] For a primary alcohol, this results in the loss of an alkyl radical. In this case, the loss of the tetrahydropyranyloxypropyl radical would lead to the formation of a resonance-stabilized cation at m/z 31 ([CH₂OH]⁺). This is a very common and often prominent peak for primary alcohols.[7]

-

Dehydration: Primary alcohols can undergo the elimination of a water molecule (18 Da), which is a noticeable fragmentation pathway.[6][8] This would result in a fragment ion at m/z 156 ([M-H₂O]•+).

Fragmentation of the Tetrahydropyranyl (THP) Ether

The THP ether group has its own characteristic fragmentation patterns, which are influenced by the cyclic ether structure.

-

Ring Opening and α-Cleavage: The initial ionization can occur on the ether oxygen of the THP ring. Subsequent cleavage of the C-O bond between the THP ring and the butoxy chain would lead to the formation of a tetrahydropyranyl cation at m/z 85 . This is often the base peak in the mass spectra of THP ethers.

-

Further Fragmentation of the THP Cation (m/z 85): The m/z 85 ion can undergo further fragmentation, such as the loss of ethylene (28 Da) to yield a fragment at m/z 57 , or the loss of formaldehyde (30 Da) to give a fragment at m/z 55 .

-

Cleavage initiated by the Butoxy Chain Oxygen: Alpha-cleavage adjacent to the ether oxygen within the butoxy chain can also occur. Cleavage between C1 and C2 of the butane chain would result in a fragment at m/z 115 .

The interplay of these fragmentation pathways will define the overall EI mass spectrum. The relative abundances of these fragments will depend on the stability of the resulting ions and neutral species.

Predicted Behavior under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, resulting in the preservation of the molecular ion.[9] This is particularly useful for confirming the molecular weight of a compound.

For 4-tetrahydropyranyloxy-butan-1-ol, ESI analysis is expected to yield:

-

Protonated Molecule [M+H]⁺: In positive ion mode, especially with the addition of a protic solvent or an acid modifier like formic acid, the primary ion observed would be the protonated molecule at m/z 175.13 .[10]

-

Adduct Formation: It is also common to observe adducts with alkali metal cations if they are present in the sample or mobile phase. The most common adducts would be with sodium ([M+Na]⁺) at m/z 197.11 and potassium ([M+K]⁺) at m/z 213.09 . The use of lithium salts can be a deliberate strategy to promote cationization and enhance sensitivity for alcohols.[11]

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in a tandem MS experiment (MS/MS) or by increasing the in-source fragmentation potential.[4][9] The fragments observed under these conditions would likely mirror those seen in EI, providing valuable structural information. The acid lability of the THP ether should also be considered, as cleavage could potentially occur in the ESI source if the conditions are sufficiently acidic.[1][12]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a suitable technique for the analysis of this compound due to its expected volatility.[13][14][15]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-tetrahydropyranyloxy-butan-1-ol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

GC Parameters:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Parameters (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Rate: 2 scans/second.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-tetrahydropyranyloxy-butan-1-ol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and compare the fragmentation pattern with the predicted fragments.

-

Compare the obtained spectrum with library databases (e.g., NIST) if available, though a perfect match for this specific compound is unlikely.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization